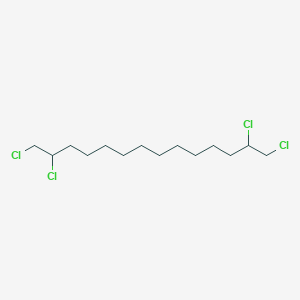
1,2,13,14-Tetrachlorotetradecane
説明
1,2,13,14-Tetrachlorotetradecane is a useful research compound. Its molecular formula is C14H26Cl4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2,13,14-Tetrachlorotetradecane (C14H26Cl4) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. As a member of the medium-chain chlorinated paraffins (MCCPs), it is important to assess its biological effects, including toxicity, bioaccumulation, and environmental impact. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by its four chlorine atoms attached to a tetradecane backbone. The chemical structure can be represented as follows:
Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 327.06 g/mol |
| Log Kow | 4.70 |
| Water Solubility | < 0.03 mg/L |
These properties indicate that this compound has low water solubility and a high potential for bioaccumulation due to its hydrophobic nature.
Toxicity
Research indicates that chlorinated paraffins like this compound exhibit varying degrees of toxicity depending on their chain length and degree of chlorination. The U.S. Environmental Protection Agency (EPA) has assessed the toxicological profiles of similar compounds and found that:
- Acute Toxicity : Studies have shown that MCCPs can be toxic to aquatic organisms at certain concentrations. For example, the EPA's assessment identified potential risks for aquatic life from acute and chronic exposures to MCCPs .
- Chronic Toxicity : Long-term exposure studies suggest that these compounds may lead to bioaccumulation in aquatic species and subsequent biomagnification in the food chain .
Bioaccumulation
The bioaccumulation factor (BAF) for chlorinated paraffins varies significantly with chain length and chlorination level. For this compound:
- Bioaccumulation Factor : Estimated BAFs for similar MCCPs have been reported to exceed 5000 in certain species . This suggests a high potential for accumulation in organisms over time.
Environmental Impact
The environmental assessment of MCCPs indicates that these compounds can persist in the environment due to their resistance to degradation. Studies have shown:
- Presence in Sediments : MCCPs are frequently detected in sediments and biota samples from contaminated sites . This persistence raises concerns about their long-term ecological effects.
- Effects on Aquatic Life : Research indicates that exposure to MCCPs can lead to adverse effects on fish and other aquatic organisms, including reproductive and developmental toxicity .
Case Study 1: Aquatic Toxicity Assessment
A study conducted on the effects of MCCPs on aquatic organisms revealed significant mortality rates among fish exposed to concentrations above 10 µg/L of this compound. The study highlighted:
- Species Affected : Common freshwater species such as Danio rerio (zebrafish) showed reduced survival rates.
- Mechanism of Action : The compound was found to disrupt endocrine functions leading to impaired reproductive capabilities.
Case Study 2: Bioaccumulation in Trophic Levels
Research conducted in a contaminated river system demonstrated that higher trophic level organisms had elevated levels of chlorinated paraffins:
- Findings : Predatory fish exhibited BAFs exceeding 7000 due to dietary uptake of contaminated prey.
- Implications : The study emphasized the need for monitoring these compounds in food webs to assess ecological risks.
特性
IUPAC Name |
1,2,13,14-tetrachlorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26Cl4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXQUXRZDFJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(CCl)Cl)CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697805 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221155-23-3 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















